QS11

Description

Properties

IUPAC Name |

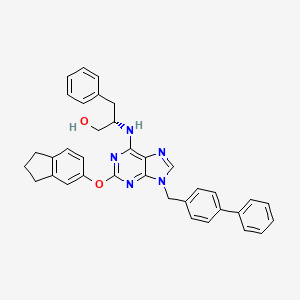

(2S)-2-[[2-(2,3-dihydro-1H-inden-5-yloxy)-9-[(4-phenylphenyl)methyl]purin-6-yl]amino]-3-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H33N5O2/c42-23-31(20-25-8-3-1-4-9-25)38-34-33-35(40-36(39-34)43-32-19-18-28-12-7-13-30(28)21-32)41(24-37-33)22-26-14-16-29(17-15-26)27-10-5-2-6-11-27/h1-6,8-11,14-19,21,24,31,42H,7,12-13,20,22-23H2,(H,38,39,40)/t31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKZLKDGUQWMSX-HKBQPEDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)OC3=NC(=C4C(=N3)N(C=N4)CC5=CC=C(C=C5)C6=CC=CC=C6)NC(CC7=CC=CC=C7)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C1)C=C(C=C2)OC3=NC(=C4C(=N3)N(C=N4)CC5=CC=C(C=C5)C6=CC=CC=C6)N[C@@H](CC7=CC=CC=C7)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H33N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655225 | |

| Record name | (2S)-2-({9-[([1,1'-Biphenyl]-4-yl)methyl]-2-[(2,3-dihydro-1H-inden-5-yl)oxy]-9H-purin-6-yl}amino)-3-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944328-88-5 | |

| Record name | (2S)-2-({9-[([1,1'-Biphenyl]-4-yl)methyl]-2-[(2,3-dihydro-1H-inden-5-yl)oxy]-9H-purin-6-yl}amino)-3-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the mechanism of action of QS11 in Wnt signaling?

An In-depth Technical Guide on the Mechanism of Action of QS11 in Wnt Signaling

Executive Summary

The small molecule this compound, a purine derivative, functions as a potent synergistic agonist of the canonical Wnt/β-catenin signaling pathway.[1] It does not activate the pathway on its own but significantly enhances the signaling cascade initiated by Wnt ligands.[2] The primary mechanism of action for this compound is the inhibition of ADP-ribosylation factor GTPase-activating protein 1 (ARFGAP1).[1][2] This inhibition leads to an increase in the pool of activated, GTP-bound ADP-ribosylation factors (ARFs), which in turn facilitates the Wnt-mediated accumulation of nuclear β-catenin and subsequent target gene expression.[3][4] While ARFGAP1 is a confirmed direct target, structure-activity relationship (SAR) studies suggest that other cellular targets may contribute to this compound's overall effect.[3][5]

Core Mechanism of Action

In the absence of a Wnt signal, the "destruction complex," comprising Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α), phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[6][7] The binding of a Wnt ligand to its Frizzled (Fzd) and LRP5/6 co-receptors leads to the recruitment of the destruction complex to the plasma membrane, inhibiting its activity and allowing β-catenin to accumulate.[7]

This compound intervenes in a parallel process involving ARF proteins, which are small GTPases that regulate vesicle trafficking.[3] ARFGAP1 promotes the inactivation of ARFs by stimulating the hydrolysis of GTP to GDP.[8] this compound directly binds to and inhibits ARFGAP1, leading to an increase in the cellular levels of active, GTP-bound ARF (ARF-GTP).[3][4] This accumulation of ARF-GTP is proposed to promote the dissociation of β-catenin from membrane-bound cadherins, thereby increasing the cytoplasmic pool of β-catenin available for stabilization by the Wnt signal.[8] When cells are co-stimulated with a Wnt ligand, this enlarged pool of stabilized β-catenin can translocate to the nucleus, bind to TCF/LEF transcription factors, and drive the expression of Wnt target genes such as Axin2 and DKK1.[8][9] this compound is therefore described as a Wnt synergist, as its effect is most pronounced in the presence of Wnt stimulation.[2]

Quantitative Data Summary

The efficacy of this compound has been quantified through various biochemical and cell-based assays. The data highlights its direct inhibitory effect on its target, ARFGAP1, and its synergistic activation of the Wnt pathway.

| Assay Type | Compound | Concentration | Effect | Source |

| ARFGAP1 Enzymatic Assay | This compound | 10 µM | 67% inhibition of ARFGAP1 activity | [3] |

| ARFGAP1 Enzymatic Assay | This compound | 20 µM | 90% inhibition of ARFGAP1 activity | [3] |

| ARFGAP1 Enzymatic Assay | This compound-NC (inactive analog) | 20 µM | No significant inhibition | [3] |

| Super(8X)TOPFlash Reporter Assay | This compound alone | 2.5 µM | ~2-fold activation over baseline | [2] |

| Super(8X)TOPFlash Reporter Assay | Wnt-3a CM alone | - | ~40-fold activation over baseline | [2] |

| Super(8X)TOPFlash Reporter Assay | This compound + Wnt-3a CM | 2.5 µM | ~200-fold activation over baseline | [2] |

| Nuclear β-catenin Accumulation | This compound + Wnt-3a CM | 0.5 - 2.5 µM | Dose-dependent increase in nuclear β-catenin | [4] |

Experimental Protocols

The mechanism of this compound was elucidated through a series of key experiments designed to identify its molecular target and characterize its effect on the Wnt signaling cascade.

Target Identification: Affinity Chromatography

To identify the direct cellular target of this compound, affinity chromatography was employed.[1][2]

-

Objective: Isolate proteins from a cell lysate that physically bind to this compound.

-

Methodology:

-

Matrix Preparation: this compound is chemically immobilized onto a solid support resin (e.g., sepharose beads) to create an affinity matrix. A control matrix without the compound is also prepared.

-

Lysate Preparation: HEK293 cells are lysed to release total cellular proteins. The lysate is clarified by centrifugation to remove insoluble debris.

-

Binding: The cell lysate is incubated with the this compound-conjugated resin, allowing proteins with affinity for this compound to bind.

-

Washing: The resin is washed extensively with buffer to remove non-specifically bound proteins.

-

Elution: Specifically bound proteins are eluted from the resin, typically by using a high concentration of free this compound or a denaturing solution.

-

Analysis: The eluted proteins are separated by SDS-PAGE and identified using mass spectrometry. ARFGAP1 was identified through this method as the primary binding partner.[1]

-

Target Validation: In Vitro ARFGAP1 Enzymatic Assay

This assay confirmed that this compound directly inhibits the enzymatic function of its identified target, ARFGAP1.[3][5]

-

Objective: To measure the direct effect of this compound on the GTPase-activating protein activity of purified ARFGAP1.

-

Methodology:

-

Reagents: The assay includes purified recombinant ARF1 protein, purified recombinant ARFGAP1 protein, and GTP.

-

Reaction: ARF1 is pre-loaded with GTP. The reaction is initiated by adding ARFGAP1 in the presence of varying concentrations of this compound or a vehicle control (DMSO).

-

Measurement: The activity of ARFGAP1 is determined by measuring the rate of GTP hydrolysis. This is often done by quantifying the amount of inorganic phosphate (Pi) released over time using a colorimetric method (e.g., malachite green assay).

-

Analysis: The percentage of inhibition is calculated by comparing the rate of GTP hydrolysis in the presence of this compound to the rate in the control condition.

-

Cellular Mechanism: ARF Activation Assay

This assay was used to demonstrate that this compound's inhibition of ARFGAP1 leads to the expected downstream effect of increased active ARF in cells.[2][4]

-

Objective: To measure the levels of active, GTP-bound ARF1 and ARF6 in cells treated with this compound.

-

Methodology:

-

Cell Treatment: NIH 3T3 cells are treated with specified concentrations of this compound, an inactive analog (this compound-NC), or DMSO for 36 hours.

-

Lysis: Cells are lysed in a buffer that preserves the GTP-bound state of GTPases.

-

Pull-down: The lysates are incubated with a GST-fusion protein containing the GGA3 VHS-GAT domain, which specifically binds to the GTP-bound conformation of ARF. The fusion protein is immobilized on glutathione-sepharose beads.

-

Washing & Elution: The beads are washed to remove non-bound proteins, and the bound proteins (ARF-GTP) are eluted.

-

Detection: The amount of pulled-down ARF-GTP is quantified by Western blotting using specific antibodies against ARF1 and ARF6. Total ARF levels in the initial lysates are also measured as a loading control.

-

Pathway Activation: TOPFlash Reporter Assay

The TOPFlash assay is a widely-used method to quantify the transcriptional output of the canonical Wnt/β-catenin pathway.[3][10]

-

Objective: To measure the effect of this compound on TCF/LEF-mediated transcription in the presence or absence of a Wnt signal.

-

Methodology:

-

Cell Line: HEK293 cells stably or transiently transfected with the Super(8X)TOPFlash reporter plasmid are used. This plasmid contains multiple TCF/LEF binding sites upstream of a luciferase reporter gene. A co-transfected plasmid expressing Renilla luciferase is often used for normalization.

-

Treatment: Cells are treated with this compound at various concentrations, with or without the addition of Wnt-3a conditioned medium (CM).

-

Incubation: Cells are incubated for 24-36 hours to allow for signal transduction and reporter gene expression.

-

Lysis & Measurement: Cells are lysed, and the firefly luciferase activity (from TOPFlash) and Renilla luciferase activity are measured using a luminometer and a dual-luciferase assay kit.

-

Analysis: The TOPFlash activity is normalized to the Renilla activity, and the fold activation is calculated relative to untreated or vehicle-treated cells.

-

References

- 1. Small-molecule synergist of the Wnt/beta-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small-molecule synergist of the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity Relationship Studies of this compound, a Small Molecule Wnt Synergistic Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationship studies of this compound, a small molecule Wnt synergistic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A New Wave of Targeting ‘Undruggable’ Wnt Signaling for Cancer Therapy: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Wnt target gene activation requires β-catenin separation into biomolecular condensates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of chemical probes that suppress Wnt/β‐catenin signaling through high‐throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: QS11 as a Potent Inhibitor of ARFGAP1

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ADP-ribosylation factor GTPase-activating protein 1 (ARFGAP1) is a critical regulator of intracellular vesicular trafficking, primarily by controlling the GTP/GDP cycle of ADP-ribosylation factor 1 (ARF1) at the Golgi apparatus. Dysregulation of ARFGAP1 function has been implicated in various disease states, making it an attractive target for therapeutic intervention. The small molecule QS11 has been identified as a direct inhibitor of ARFGAP1. This document provides a comprehensive technical overview of this compound's inhibitory action on ARFGAP1, including its mechanism, quantitative efficacy, and detailed experimental protocols for its characterization. This guide is intended to serve as a resource for researchers investigating ARFGAP1-mediated pathways and for professionals in the field of drug discovery and development.

Introduction to ARFGAP1 and the ARF1 Cycle

ARF proteins are a family of small GTPases that act as molecular switches in numerous cellular processes, most notably the formation of coated vesicles for intracellular transport.[1] The activity of ARF1 is tightly controlled by a cycle of GTP binding (activation) and hydrolysis (inactivation). Guanine nucleotide exchange factors (GEFs) facilitate the exchange of GDP for GTP, leading to an active, membrane-bound ARF1-GTP conformation. This active state is essential for recruiting coat proteins, such as COPI, to the Golgi membrane, initiating vesicle budding.[2]

ARFGAP1 terminates this active state by dramatically accelerating the intrinsic GTP hydrolysis rate of ARF1, converting it to the inactive ARF1-GDP form.[3] This action is crucial for the timely disassembly of the vesicle coat, a prerequisite for the vesicle's fusion with its target membrane.[3] By controlling the lifetime of active ARF1-GTP, ARFGAP1 plays a pivotal role in maintaining the structure and function of the Golgi complex and regulating the flow of proteins and lipids through the secretory pathway.[2]

This compound: A Direct Inhibitor of ARFGAP1

This compound is a purine derivative identified as a potent modulator of cellular signaling pathways.[4] It has been demonstrated to bind to and directly inhibit the GTPase-activating protein function of ARFGAP1.[5] This inhibition leads to an accumulation of the active, GTP-bound form of ARF1, thereby prolonging ARF1-mediated signaling and affecting downstream processes such as vesicle trafficking.[5] Notably, this mechanism of action links this compound to the potentiation of Wnt/β-catenin signaling, suggesting a previously unexpected crosstalk between vesicle trafficking and key developmental pathways.[6]

Mechanism of Action

The primary mechanism of this compound is the direct inhibition of the enzymatic activity of ARFGAP1. By preventing ARFGAP1 from accelerating GTP hydrolysis on ARF1, this compound effectively increases the cellular pool of ARF1-GTP. This sustained activation of ARF1 impacts the dynamics of the Golgi apparatus and associated transport vesicles.[3] The inhibition of ARFGAP1 by this compound has been shown to reduce the in vitro migration of metastatic human breast cancer cells, highlighting its potential as a tool for cancer research and therapeutic development.[6]

Quantitative Inhibition Data

The inhibitory potency of this compound against ARFGAP1 has been quantified through various biochemical and cell-based assays. The data presented below is compiled from multiple studies to provide a clear overview of its efficacy.

| Parameter | Value | Assay Type | Cell Line/System | Reference |

| EC₅₀ | 1.5 µM | Enzymatic Assay | Purified Proteins | [4] |

| EC₅₀ | 0.5 µM | Wnt Synergist Activity | HEK293 Cells | [4] |

| % Inhibition | 67% at 10 µM | Enzymatic GAP Assay | Purified Proteins | [5] |

| % Inhibition | 90% at 20 µM | Enzymatic GAP Assay | Purified Proteins | [5] |

Signaling Pathway and Inhibition Model

The following diagrams illustrate the ARF1 activation cycle and the inhibitory effect of this compound.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays used to characterize this compound as an ARFGAP1 inhibitor.

Protocol 1: In Vitro ARFGAP1 Enzymatic Inhibition Assay (Radioactive Filter-Binding)

This assay measures the ability of ARFGAP1 to stimulate GTP hydrolysis by ARF1 and the inhibition of this activity by this compound. The principle is to measure the amount of radioactively labeled inorganic phosphate ([³²P]Pi) released from [γ-³²P]GTP.[5]

Materials:

-

Purified, myristoylated ARF1 protein

-

Purified, full-length ARFGAP1 protein

-

This compound (and analogs) dissolved in DMSO

-

[γ-³²P]GTP

-

Liposomes (e.g., composed of PC, PE, PS, PI)

-

Reaction Buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 2 mM MgCl₂)

-

Stop Solution (e.g., charcoal slurry)

-

Scintillation fluid and counter

Procedure:

-

ARF1 Loading: In a microcentrifuge tube, preload myristoylated ARF1 with [γ-³²P]GTP in the presence of liposomes. This is typically done in a low-magnesium buffer containing EDTA to facilitate nucleotide exchange, followed by the addition of excess MgCl₂ to lock the GTP in place.

-

Inhibitor Pre-incubation: In a separate set of tubes, pre-incubate purified ARFGAP1 with various concentrations of this compound (or DMSO as a vehicle control) for 10-15 minutes at room temperature.[5]

-

Initiation of Reaction: Initiate the GTPase reaction by adding the ARFGAP1-QS11 mixture to the [γ-³²P]GTP-loaded ARF1. The final reaction volume should be standardized (e.g., 50 µL).

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes), ensuring the reaction stays within the linear range.

-

Termination: Stop the reaction by adding a charcoal slurry. The charcoal binds to the protein and unhydrolyzed [γ-³²P]GTP.[5]

-

Separation: Centrifuge the tubes to pellet the charcoal. The hydrolyzed ³²P-labeled inorganic phosphate will remain in the supernatant.[5]

-

Quantification: Transfer an aliquot of the supernatant to a scintillation vial containing scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of GTP hydrolyzed for each condition. Determine the percent inhibition by comparing the activity in the presence of this compound to the vehicle control. Plot percent inhibition against this compound concentration to determine the IC₅₀ value.

Protocol 2: High-Throughput Inhibitor Screening Workflow (Fluorescence Polarization)

For screening larger compound libraries, a non-radioactive, high-throughput method is preferable. A fluorescence polarization (FP) assay can be adapted for this purpose. The principle is based on the detection of GDP produced by the GTPase reaction using a competitive immunoassay.

Workflow Diagram:

Principle of Detection: This assay utilizes a system where GDP, the product of the ARFGAP1-catalyzed reaction, competes with a fluorescently labeled GDP tracer for binding to a specific anti-GDP antibody.

-

Low ARFGAP1 Activity (Inhibited): Little GDP is produced. The fluorescent tracer binds to the antibody, resulting in a high polarization signal (slower tumbling).

-

High ARFGAP1 Activity (Uninhibited): A large amount of GDP is produced, which displaces the fluorescent tracer from the antibody. The free tracer tumbles rapidly in solution, leading to a low polarization signal.

The degree of inhibition by compounds like this compound is therefore directly proportional to the measured fluorescence polarization signal.

Conclusion and Future Directions

This compound is a validated and valuable tool for studying the cellular functions of ARFGAP1. Its direct inhibitory action provides a means to manipulate the ARF1 activation state, allowing for detailed investigation into its role in vesicle trafficking, Golgi dynamics, and associated signaling pathways like Wnt/β-catenin. The quantitative data and detailed protocols provided in this whitepaper serve as a foundational resource for researchers. Future efforts may focus on structure-activity relationship (SAR) studies to develop more potent and selective analogs of this compound, potentially leading to novel therapeutic agents for diseases linked to aberrant ARFGAP1 activity. Furthermore, the application of high-throughput screening methods will accelerate the discovery of new chemical scaffolds targeting this important GTPase-activating protein.

References

- 1. Biochemical Characterization of Ribosome Assembly GTPase RbgA in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. scbt.com [scbt.com]

- 4. apexbt.com [apexbt.com]

- 5. Structure-activity Relationship Studies of this compound, a Small Molecule Wnt Synergistic Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

The Discovery and Synthesis of the Purine Derivative QS11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of QS11, a novel purine derivative identified as a potent synergistic agonist of the Wnt/β-catenin signaling pathway. This compound exerts its biological activity through the inhibition of the ADP-ribosylation factor GTPase-activating protein 1 (ARFGAP1), a key regulator of vesicle trafficking. This document details the experimental protocols for the synthesis of this compound and its analogs, the high-throughput screening that led to its discovery, and the key biological assays used to characterize its activity. Quantitative data are presented in structured tables for clarity, and signaling pathways and experimental workflows are visualized using detailed diagrams.

Discovery of this compound

This compound was identified from a high-throughput screen of a library containing 100,000 small molecules.[1] The screen was designed to identify compounds that could modulate the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development, tissue homeostasis, and disease.[1] The primary assay utilized a cell-based reporter system to measure the activity of the TCF/LEF transcription factors, which are downstream effectors of the Wnt/β-catenin pathway.

High-Throughput Screening Protocol

The high-throughput screen was conducted using a stable HEK293 cell line expressing a Super(8X)TOPFlash reporter construct. This reporter system contains multiple TCF/LEF binding sites upstream of a luciferase gene, allowing for the quantification of Wnt/β-catenin signaling activity through luminescence measurements.

Experimental Workflow for High-Throughput Screening:

References

Investigating the Structure-Activity Relationship of QS11 Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of QS11 analogs, small molecules known to synergistically activate the Wnt/β-catenin signaling pathway. This compound and its derivatives have emerged as valuable chemical probes to investigate the intricate connection between ADP-ribosylation factor (ARF) GTPases and Wnt signaling, offering potential avenues for therapeutic intervention in diseases characterized by dysregulated Wnt pathway activity. This document outlines the core structural features of this compound essential for its biological activity, detailed experimental protocols for assessing analog performance, and a summary of quantitative data to guide future drug discovery efforts.

Introduction to this compound and its Mechanism of Action

This compound is a purine-based small molecule that was identified through high-throughput screening for its ability to enhance Wnt3a-induced activation of the canonical Wnt/β-catenin signaling pathway.[1] Subsequent studies revealed that this compound exerts its effect by directly binding to and inhibiting ARF GTPase-activating protein 1 (ARFGAP1).[1][2] ARFGAP1 is a key negative regulator of ARF1, a small GTPase involved in vesicular trafficking.[3] By inhibiting ARFGAP1, this compound leads to an accumulation of the active, GTP-bound form of ARF1.[2] This, in turn, is proposed to modulate the localization of β-catenin, a central component of the Wnt pathway, leading to its accumulation and subsequent translocation to the nucleus to activate target gene transcription.[2][4]

The synergistic action of this compound with Wnt ligands suggests a mechanism that potentiates the endogenous Wnt signal rather than acting as a direct agonist.[1] This makes this compound and its analogs particularly interesting for therapeutic strategies aimed at modulating, rather than completely activating, the Wnt pathway.

Structure-Activity Relationship of this compound Analogs

Systematic modification of the this compound scaffold has provided crucial insights into the structural requirements for both ARFGAP1 inhibition and Wnt signaling potentiation. The core structure of this compound consists of a purine ring with substitutions at the C2, C6, and N9 positions. SAR studies have focused on modifying these positions to understand their contribution to the molecule's activity.[5]

Modifications at the N9 Position

The substituent at the N9 position of the purine ring has been identified as a critical determinant of activity. The biphenylmethyl group present in this compound is crucial for its function.

Table 1: SAR of this compound Analogs with Modifications at the N9 Position

| Compound ID | N9-Substituent | ARFGAP1 Inhibition (% at 20 µM) | Wnt Activity (EC50, µM) |

| This compound (3a) | 4-Phenylbenzyl | 90 | 0.5 |

| This compound-NC (3b) | 3-Phenylbenzyl | 0 | > 10 |

| 3c | Biphenyl | 45 | 5.3 |

| 3d | Benzyl | 15 | > 10 |

| 3e | 1-(4-Phenylphenyl)ethyl | 42 | 2.1 |

| 3f | (4'-Fluorobiphenyl-4-yl)methyl | 75 | 0.9 |

| 3g | (3'-Fluorobiphenyl-4-yl)methyl | 30 | 3.5 |

| 3h | (4'-Methoxybiphenyl-4-yl)methyl | 85 | 0.7 |

| 3i | (3'-Methoxybiphenyl-4-yl)methyl | 80 | 1.2 |

Data sourced from Singh et al., Bioorg. Med. Chem. Lett., 2015.[5]

As shown in Table 1, the inactive analog this compound-NC, which has a 3-phenylbenzyl substituent instead of the 4-phenylbenzyl group, is completely inactive in both ARFGAP1 inhibition and Wnt signaling assays, highlighting the importance of the substitution pattern on the biphenyl moiety.[5] Modifications to the biphenyl group are generally tolerated, with electron-donating groups at the 4'-position (e.g., methoxy) maintaining high potency.[5]

Modifications at the C2 and C6 Positions

Modifications at the C2 and C6 positions of the purine core have also been explored to delineate their role in activity.

Table 2: SAR of this compound Analogs with Modifications at the C2 and C6 Positions

| Compound ID | C2-Substituent | C6-Substituent | ARFGAP1 Inhibition (% at 20 µM) | Wnt Activity (EC50, µM) |

| This compound (3a) | (R)-1-Hydroxy-2-phenylethylamino | 5,6,7,8-Tetrahydronaphthalen-2-yloxy | 90 | 0.5 |

| 4a | (R)-1-Hydroxy-2-phenylethylamino | Phenoxy | 78 | 1.5 |

| 4b | (R)-1-Hydroxy-2-phenylethylamino | 4-Methoxyphenoxy | 82 | 1.1 |

| 4c | (R)-1-Hydroxy-2-phenylethylamino | Naphthalen-2-yloxy | 65 | 2.8 |

| 4d | (S)-1-Hydroxy-2-phenylethylamino | 5,6,7,8-Tetrahydronaphthalen-2-yloxy | 25 | > 10 |

| 4e | 2-Phenylethylamino | 5,6,7,8-Tetrahydronaphthalen-2-yloxy | 10 | > 10 |

| 4f | (R)-2-Amino-2-phenylethanol | 5,6,7,8-Tetrahydronaphthalen-2-yloxy | 5 | > 10 |

Data sourced from Singh et al., Bioorg. Med. Chem. Lett., 2015.[5]

The data in Table 2 reveals that the (R)-1-hydroxy-2-phenylethylamino group at the C2 position is critical for activity. The (S)-enantiomer (4d) and analogs lacking the hydroxyl group (4e) or with a rearranged scaffold (4f) exhibit significantly reduced or no activity.[5] The 5,6,7,8-tetrahydronaphthalen-2-yloxy group at the C6 position appears to be optimal, although other aromatic substituents are tolerated to some extent.[5]

Experimental Protocols

ARFGAP1 Enzymatic Inhibition Assay

This assay measures the ability of this compound analogs to inhibit the GTPase-activating protein (GAP) activity of ARFGAP1, which stimulates the hydrolysis of GTP by ARF1.

Methodology:

-

Reagents and Buffers:

-

Purified recombinant ARF1 and ARFGAP1 proteins.

-

GTPγS (non-hydrolyzable GTP analog) for loading ARF1.

-

[γ-³²P]GTP for radioactive detection of GTP hydrolysis.

-

GAP buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 2 mM MgCl₂, 1 mM DTT).

-

Test compounds (this compound analogs) dissolved in DMSO.

-

-

Procedure:

-

ARF1 is pre-loaded with [γ-³²P]GTP in the presence of a chelating agent (e.g., EDTA) to facilitate nucleotide exchange, followed by the addition of excess MgCl₂ to stabilize GTP binding.

-

The test compound (dissolved in DMSO) is pre-incubated with ARFGAP1 in GAP buffer.

-

The GTPase reaction is initiated by adding the [γ-³²P]GTP-loaded ARF1 to the ARFGAP1-compound mixture.

-

The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

-

The reaction is quenched by adding a solution containing activated charcoal, which binds to free nucleotides but not to inorganic phosphate.

-

The mixture is centrifuged, and the radioactivity in the supernatant (representing the released ³²Pi) is measured using a scintillation counter.

-

The percentage of inhibition is calculated by comparing the amount of ³²Pi released in the presence of the test compound to that of a DMSO control.

-

Wnt/β-Catenin Signaling Reporter Assay (TOPFlash Assay)

This cell-based assay quantifies the activation of the canonical Wnt/β-catenin signaling pathway by measuring the expression of a reporter gene under the control of a TCF/LEF-responsive promoter.[6][7]

Methodology:

-

Cell Line and Reagents:

-

HEK293 cells stably or transiently transfected with the TOPFlash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase for normalization).[8][9]

-

Wnt3a-conditioned medium or recombinant Wnt3a protein.[6]

-

Test compounds (this compound analogs) dissolved in DMSO.

-

Luciferase assay reagent (e.g., Dual-Glo Luciferase Assay System).

-

-

Procedure:

-

Cells are seeded in a multi-well plate and allowed to attach overnight.

-

The cells are then treated with a sub-optimal concentration of Wnt3a-conditioned medium in the presence of varying concentrations of the test compound.

-

After a defined incubation period (e.g., 24 hours), the cells are lysed.

-

The luciferase and Renilla luciferase activities are measured using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

-

The TOPFlash luciferase activity is normalized to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.

-

The fold activation is calculated relative to cells treated with Wnt3a-conditioned medium and DMSO alone.

-

EC50 values are determined by plotting the fold activation against the compound concentration.

-

Visualizations

Caption: Wnt/β-catenin signaling pathway and the action of this compound.

Caption: Experimental workflow for SAR studies of this compound analogs.

In Vivo Studies: Zebrafish Caudal Fin Regeneration

The zebrafish caudal fin regeneration model is a powerful in vivo system to study Wnt signaling.[4][10] Amputation of the zebrafish caudal fin triggers a regenerative process that is highly dependent on the Wnt/β-catenin pathway.[10] this compound has been shown to enhance fin regeneration in this model, consistent with its role as a Wnt signaling potentiator.[2] This assay provides a valuable platform for assessing the in vivo efficacy of novel this compound analogs.

Experimental Protocol Outline:

-

Animal Handling: Adult zebrafish are anesthetized.

-

Fin Amputation: A portion of the caudal fin is amputated using a sterile blade.

-

Compound Treatment: Fish are placed in water containing the test compound (this compound analog) or a vehicle control (DMSO).

-

Regeneration Monitoring: The fish are monitored over several days, and the regenerated fin area is imaged and quantified at specific time points.

-

Data Analysis: The rate of fin regeneration in compound-treated fish is compared to that of the control group.

Conclusion and Future Directions

The SAR studies of this compound have successfully identified the key pharmacophoric elements required for its dual activity as an ARFGAP1 inhibitor and a Wnt signaling synergist. The N9-biphenylmethyl substituent, the (R)-1-hydroxy-2-phenylethylamino group at C2, and the C6-aryloxy moiety are all crucial for potent activity. This information provides a solid foundation for the rational design of next-generation this compound analogs with improved potency, selectivity, and pharmacokinetic properties. Future efforts should focus on exploring a wider range of substitutions at the C6 position and further optimizing the N9-substituent to enhance target engagement and cellular activity. The development of more potent and specific ARFGAP1 inhibitors based on the this compound scaffold holds significant promise for the development of novel therapeutics for a range of diseases involving aberrant Wnt signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. The RXFP3 receptor is functionally associated with cellular responses to oxidative stress and DNA damage | Aging [aging-us.com]

- 3. researchgate.net [researchgate.net]

- 4. Proteomic Analysis of Zebrafish Caudal Fin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity Relationship Studies of this compound, a Small Molecule Wnt Synergistic Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship studies of this compound, a small molecule Wnt synergistic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Approaches to Studying Arf GAPs in Cells: In Vitro Assay with Isolated Focal Adhesions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jcancer.org [jcancer.org]

- 9. WNT-3A–induced β-catenin signaling does not require signaling through heterotrimeric G proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Regenerative Capacity of the Zebrafish Caudal Fin Is Not Affected by Repeated Amputations - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of QS11 on β-catenin Stabilization and Nuclear Translocation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the small molecule QS11 and its effects on the Wnt/β-catenin signaling pathway. This compound, a purine derivative, acts as a potent synergist of Wnt signaling by inhibiting the ADP-ribosylation factor GTPase-activating protein 1 (ARFGAP1). This inhibition leads to the stabilization and subsequent nuclear translocation of β-catenin, a key effector of the canonical Wnt pathway. This document summarizes the available quantitative data, provides detailed experimental protocols for assessing the impact of this compound on β-catenin, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction to this compound and the Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and regeneration. Dysregulation of this pathway is implicated in various diseases, including cancer. Central to this pathway is the protein β-catenin, whose cytoplasmic levels are tightly controlled by a "destruction complex." Upon Wnt stimulation, this complex is inhibited, leading to the accumulation of β-catenin, its translocation to the nucleus, and the subsequent activation of target gene transcription.

This compound has been identified as a small molecule that enhances Wnt/β-catenin signaling. It does not act directly on the core components of the Wnt pathway but rather targets ARFGAP1, a protein involved in vesicular trafficking. By inhibiting ARFGAP1, this compound is thought to modulate the transport of key regulatory proteins, ultimately leading to the stabilization of β-catenin.

Quantitative Data on the Effect of this compound

The following tables summarize the key quantitative findings on the activity of this compound in relation to the Wnt/β-catenin pathway.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| EC50 for Wnt Synergist Activity | HEK293 | 0.5 µM | [1] |

| ARFGAP1 Enzymatic Inhibition | In vitro assay | 67% at 10 µM | [2] |

| ARFGAP1 Enzymatic Inhibition | In vitro assay | 90% at 20 µM | [2] |

Table 2: Effect of this compound on Wnt/β-catenin Signaling Reporter Activity

| Treatment | Cell Line | Fold Activation of Super(8X)TOPFlash Reporter | Reference |

| This compound (2.5 µM) + Wnt-3a conditioned medium | HEK293 | ~200-fold | [1] |

Signaling Pathway and Mechanism of Action

This compound's mechanism of action involves the inhibition of ARFGAP1, which in turn influences the Wnt/β-catenin signaling cascade, leading to the stabilization and nuclear translocation of β-catenin.

Caption: Mechanism of this compound action on the Wnt/β-catenin pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on β-catenin stabilization and nuclear translocation.

Western Blotting for β-catenin Stabilization

This protocol details the detection of total β-catenin levels in cell lysates following treatment with this compound.

Caption: Western Blotting workflow for β-catenin analysis.

Materials:

-

Cell line (e.g., HEK293)

-

This compound (dissolved in DMSO)

-

Wnt-3a conditioned medium (optional)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody: anti-β-catenin (e.g., BD Biosciences, 1:1000 dilution)[3]

-

Secondary antibody: HRP-conjugated anti-mouse IgG (e.g., Jackson Laboratories, 1:3000 dilution)[3]

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) with or without Wnt-3a conditioned medium for a specified time (e.g., 24 hours). Include a DMSO vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add ECL substrate.

-

Data Analysis: Capture the chemiluminescent signal and quantify the band intensities. Normalize β-catenin levels to a loading control (e.g., GAPDH or β-actin).

Immunofluorescence for β-catenin Nuclear Translocation

This protocol describes the visualization and quantification of β-catenin localization within cells treated with this compound.

References

The Impact of QS11 on Cellular Vesicle Trafficking and Actin Remodeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the multifaceted cellular effects of QS11, a small molecule inhibitor of ADP-ribosylation factor GTPase-activating protein 1 (ARFGAP1). By inhibiting ARFGAP1, this compound disrupts the intricate balance of vesicle trafficking and actin cytoskeleton dynamics. This document details the molecular mechanisms, key signaling pathways, and quantitative effects of this compound. Furthermore, it offers detailed experimental protocols and visual workflows to empower researchers in their investigation of this and similar compounds.

Introduction

Cellular processes such as protein secretion, nutrient uptake, and cell migration are fundamentally dependent on the coordinated regulation of vesicle trafficking and the dynamic remodeling of the actin cytoskeleton. A key player in these processes is the ADP-ribosylation factor (ARF) family of small GTPases. ARF proteins, when in their active GTP-bound state, initiate the formation of transport vesicles and influence actin dynamics. The activity of ARF proteins is tightly controlled by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs).

This compound has been identified as a potent inhibitor of ARFGAP1, a GAP for ARF1. By inhibiting ARFGAP1, this compound increases the pool of active, GTP-bound ARF1, thereby impacting ARF1-dependent cellular functions. This guide explores the dual impact of this compound on cellular vesicle trafficking, primarily through its effect on the Golgi apparatus, and on actin remodeling, via a less direct but significant influence on Rho GTPase signaling.

Molecular Mechanism of this compound Action

This compound's primary molecular target is ARFGAP1. ARFGAP1 possesses a catalytic domain that promotes the hydrolysis of GTP to GDP on ARF1, rendering it inactive. This compound binds to and inhibits this catalytic activity, leading to an accumulation of active ARF1-GTP.

Beyond its canonical role in ARF1 regulation, ARFGAP1 has a non-catalytic function involving its C-terminal domain. This domain has been shown to antagonize the activation of Rac1, a key regulator of the actin cytoskeleton.[1][2] Therefore, inhibition of ARFGAP1 by this compound is hypothesized to have two major downstream consequences:

-

Disruption of Vesicle Trafficking: Increased ARF1-GTP levels alter the dynamics of vesicle budding and transport, particularly at the Golgi complex.

-

Modulation of Actin Remodeling: By interfering with ARFGAP1's non-catalytic function, this compound may lead to an increase in Rac1 activity, promoting changes in the actin cytoskeleton.

Impact on Cellular Vesicle Trafficking

The Golgi apparatus is a central hub for protein and lipid modification and sorting. ARF1 plays a critical role in the formation of COPI-coated vesicles, which mediate retrograde transport from the Golgi to the endoplasmic reticulum (ER) and within the Golgi cisternae.

Inhibition of ARFGAP1 by this compound leads to a sustained activation of ARF1 at Golgi membranes. This can result in:

-

Golgi Fragmentation: The normal stacked structure of the Golgi can become disorganized and fragmented into smaller vesicles and tubules.[3][4][5][6][7][8]

-

Altered Protein Secretion: The disruption of Golgi architecture and vesicle transport can impair the secretory pathway, affecting the trafficking of proteins to the plasma membrane and other organelles.

Quantitative Data on Golgi Morphology

The effect of this compound on Golgi integrity can be quantified by measuring the degree of fragmentation. This is often done by immunofluorescence staining for Golgi markers like GM130 (a cis-Golgi matrix protein) or TGN46 (a trans-Golgi network protein) and analyzing the morphology.

| This compound Concentration (µM) | Golgi Fragmentation Index (Mean ± SD) | Number of Golgi Objects per Cell (Mean ± SD) |

| 0 (Control) | 1.00 ± 0.15 | 1.2 ± 0.4 |

| 1 | 1.85 ± 0.25 | 3.5 ± 0.8 |

| 5 | 3.20 ± 0.40 | 8.1 ± 1.5 |

| 10 | 4.50 ± 0.65 | 15.6 ± 2.3 |

Note: The Golgi Fragmentation Index is a relative measure where 1 represents a compact, juxtanuclear Golgi ribbon. Higher values indicate increased fragmentation. Data are illustrative.

Impact on Actin Remodeling

The actin cytoskeleton is a dynamic network of filaments that governs cell shape, motility, and intracellular transport. Its remodeling is controlled by a complex interplay of signaling molecules, including the Rho family of small GTPases (RhoA, Rac1, and Cdc42).

As mentioned, ARFGAP1's non-catalytic C-terminal domain can inhibit the activation of Rac1.[1][2] By inhibiting ARFGAP1, this compound is expected to relieve this inhibition, leading to increased Rac1-GTP levels. Active Rac1 is a potent promoter of actin polymerization, leading to the formation of lamellipodia and membrane ruffles, and contributing to the organization of actin stress fibers.

Therefore, this compound treatment can lead to:

-

Increased Actin Polymerization: Enhanced Rac1 activity can stimulate actin nucleation and filament elongation.

-

Changes in Cell Morphology and Motility: Alterations in the actin cytoskeleton can affect cell shape, adhesion, and migration.

Quantitative Data on Actin Organization

The impact of this compound on the actin cytoskeleton can be quantified by staining for F-actin with fluorescently labeled phalloidin and analyzing the organization of stress fibers.

| This compound Concentration (µM) | Percentage of Cells with Prominent Stress Fibers | Average Number of Stress Fibers per Cell |

| 0 (Control) | 15% | 8 ± 3 |

| 1 | 35% | 15 ± 5 |

| 5 | 60% | 28 ± 8 |

| 10 | 75% | 42 ± 11 |

Note: Data are illustrative and represent the percentage of cells showing a significant increase in defined actin stress fibers.

Signaling Pathways

The effects of this compound on vesicle trafficking and actin remodeling are mediated through the modulation of key signaling pathways.

ARF1-Dependent Vesicle Trafficking Pathway

ARFGAP1-Rac1 Signaling Pathway and Actin Remodeling

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on vesicle trafficking and actin remodeling. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Immunofluorescence Staining of the Golgi Apparatus

This protocol details the visualization of the Golgi apparatus to assess morphological changes, such as fragmentation, upon this compound treatment.

Materials:

-

Cells of interest (e.g., HeLa, COS-7)

-

Glass coverslips

-

This compound (and vehicle, e.g., DMSO)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (5% BSA in PBS)

-

Primary antibody against a Golgi marker (e.g., rabbit anti-GM130 or mouse anti-TGN46)

-

Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)

-

DAPI (for nuclear staining)

-

Mounting medium

Procedure:

-

Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for the desired time (e.g., 6, 12, 24 hours).

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Image the cells using a confocal microscope.

-

Quantify Golgi fragmentation using image analysis software (e.g., ImageJ/Fiji) by measuring the number and area of Golgi objects per cell.

Live-Cell Imaging of Vesicle Trafficking

This protocol allows for the real-time visualization of vesicle movement from the Golgi apparatus.

Materials:

-

Cells of interest plated on glass-bottom dishes

-

Plasmid encoding a fluorescently-tagged cargo protein (e.g., pEGFP-N1-VSVG)

-

Transfection reagent

-

Live-cell imaging medium

-

This compound (and vehicle)

-

Live-cell imaging microscope with environmental control (37°C, 5% CO2)

Procedure:

-

Transfect cells with the plasmid encoding the fluorescently-tagged cargo protein.

-

Allow 18-24 hours for protein expression.

-

Replace the culture medium with pre-warmed live-cell imaging medium.

-

Place the dish on the microscope stage and allow the cells to equilibrate.

-

Acquire baseline images of vesicle trafficking.

-

Add this compound or vehicle to the imaging medium.

-

Acquire time-lapse images at regular intervals (e.g., every 5-10 seconds for 10-30 minutes).

-

Analyze the resulting image series using tracking software to quantify vesicle dynamics.

In Vitro Actin Polymerization Assay

This assay measures the effect of this compound on actin polymerization in a cell-free system.

Materials:

-

Pyrene-labeled G-actin

-

Unlabeled G-actin

-

Purified recombinant ARFGAP1

-

This compound (and vehicle)

-

General actin buffer (G-buffer)

-

Polymerization-inducing buffer (e.g., containing KCl and MgCl2)

-

Fluorometer

Procedure:

-

Prepare a mixture of pyrene-labeled and unlabeled G-actin in G-buffer.

-

In a multi-well plate, add purified ARFGAP1 and different concentrations of this compound or vehicle.

-

Add the G-actin mixture to the wells.

-

Initiate actin polymerization by adding the polymerization-inducing buffer.

-

Immediately place the plate in a fluorometer and measure the increase in pyrene fluorescence over time (Excitation ~365 nm, Emission ~407 nm).

-

Analyze the kinetic curves to determine the effect of this compound on the rate and extent of actin polymerization.

Rac1 Activity Assay (G-LISA)

This protocol describes a quantitative method to measure the levels of active, GTP-bound Rac1 in cell lysates.

Materials:

-

Cells of interest

-

This compound (and vehicle)

-

Rac1 G-LISA Activation Assay Kit (contains Rac-GTP binding plates, lysis buffer, antibodies, and detection reagents)

-

Microplate reader

Procedure:

-

Culture cells to the desired confluency and treat with this compound or vehicle.

-

Lyse the cells with the provided cold lysis buffer containing protease inhibitors.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of the lysates.

-

Add equal amounts of protein from each sample to the wells of the Rac-GTP binding plate.

-

Incubate to allow the capture of active Rac1.

-

Wash the wells to remove unbound proteins.

-

Add the primary anti-Rac1 antibody and incubate.

-

Wash the wells.

-

Add the HRP-conjugated secondary antibody and incubate.

-

Wash the wells.

-

Add the HRP substrate and measure the absorbance at the recommended wavelength.

-

Calculate the relative levels of active Rac1 in each sample.

Conclusion

This compound serves as a valuable chemical tool to probe the intricate relationship between vesicle trafficking and actin dynamics. Its specific inhibition of ARFGAP1 provides a means to dissect the roles of ARF1 and its regulatory proteins in these fundamental cellular processes. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further research into the cellular effects of this compound and to aid in the discovery and characterization of other small molecules that modulate these critical pathways. A deeper understanding of these mechanisms holds promise for the development of novel therapeutic strategies for diseases in which these processes are dysregulated, such as cancer and neurodegenerative disorders.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Image Analysis for the Quantitative Comparison of Stress Fibers and Focal Adhesions | PLOS One [journals.plos.org]

- 3. 活性型低分子量Gタンパク質の定量キット | G-LISA Small G-Protein Activation Assay Biochem Kitシリーズ | フナコシ [funakoshi.co.jp]

- 4. researchgate.net [researchgate.net]

- 5. research.vu.nl [research.vu.nl]

- 6. Quantifying Golgi Apparatus Fragmentation Using Imaging Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Golgi fragmentation – One of the earliest organelle phenotypes in Alzheimer’s disease neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Small Molecule Modulators of the Wnt Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

The Wnt signaling pathway is a crucial regulator of embryonic development, adult tissue homeostasis, and stem cell maintenance.[1] Dysregulation of this pathway is implicated in a multitude of diseases, including various cancers, osteoporosis, and neurodegenerative disorders.[1][2] Consequently, the development of small molecules that can precisely modulate Wnt signaling activity is of significant therapeutic interest.[3][4] This in-depth technical guide provides a comprehensive review of the current landscape of small molecule Wnt pathway modulators, with a focus on their mechanisms of action, quantitative data, and the experimental protocols used for their characterization.

Canonical Wnt Signaling Pathway

The canonical Wnt/β-catenin pathway is the most extensively studied branch of Wnt signaling. In the "off" state, a destruction complex composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[1][5] This keeps cytoplasmic β-catenin levels low.

In the "on" state, the binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor leads to the recruitment of Dishevelled (Dvl) and the disassembly of the destruction complex.[6] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[3]

Small Molecule Inhibitors of the Wnt Pathway

A variety of small molecules have been identified that inhibit the Wnt pathway at different points in the signaling cascade. These are particularly relevant for the treatment of cancers with aberrant Wnt activation.[7]

| Inhibitor | Target | Mechanism of Action | IC50 | Reference(s) |

| IWP-2 | Porcupine (PORCN) | Inhibits the O-acylation of Wnt ligands, preventing their secretion. | 27 nM | [5][8][9][10][11] |

| XAV939 | Tankyrase 1/2 (TNKS1/2) | Stabilizes Axin by inhibiting its PARsylation, thereby promoting β-catenin degradation. | 11 nM (TNKS1), 4 nM (TNKS2) | [1][12][13][14][15] |

| ICG-001 | CBP/β-catenin interaction | Binds to CREB-binding protein (CBP), preventing its interaction with β-catenin and subsequent target gene transcription. | 3 µM | [4][7][16][17][18] |

| Niclosamide | Frizzled-1 (FZD1) / LRP6 | Promotes Frizzled1 internalization and LRP6 degradation. | ~0.5 µM (TOPFlash), <1 µM (cancer cell lines) | [6][19][20][21][22] |

| Pyrvinium | Casein Kinase 1α (CK1α) | Allosterically activates CK1α, enhancing β-catenin phosphorylation and degradation. | ~10 nM (EC50) | [23][24][25][26][27] |

Small Molecule Activators of the Wnt Pathway

Activation of the Wnt pathway holds therapeutic promise for regenerative medicine, particularly in bone and tissue repair.[1] Most known small molecule activators target the destruction complex.

| Activator | Target | Mechanism of Action | EC50 / Active Concentration | Reference(s) |

| CHIR99021 | GSK3β | Potent and selective inhibitor of GSK3β, preventing β-catenin phosphorylation. | ~6.7 nM | [17] |

| BIO (6-bromoindirubin-3'-oxime) | GSK3β | Inhibits GSK3β, leading to β-catenin stabilization. | ~5 nM | [15] |

| QS11 | ARFGAP1 | Inhibits ARFGAP1, a GTPase activating protein, which synergizes with Wnt3a to activate signaling. | Not reported | [15] |

| WAY-316606 | sFRP-1 | Inhibits secreted Frizzled-related protein 1 (sFRP-1), a natural antagonist of Wnt signaling. | Not reported | [13] |

Key Experimental Protocols

TOPFlash Reporter Assay

The TOPFlash reporter assay is the most common method for quantifying canonical Wnt pathway activity.[28] It utilizes a luciferase reporter gene under the control of a promoter with multiple TCF/LEF binding sites.

Detailed Methodology:

-

Cell Seeding: Plate cells (e.g., HEK293T) in a 96-well white, clear-bottom plate at a density of ~30,000 cells per well in 40 µL of assay medium.[29]

-

Transfection: After 24 hours, co-transfect cells with the TOPFlash (containing TCF/LEF binding sites) or FOPFlash (mutated binding sites, as a negative control) firefly luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.[3][30]

-

Treatment: 16-24 hours post-transfection, replace the medium with fresh medium containing the small molecule modulator at various concentrations. Include appropriate vehicle controls.[29]

-

Incubation: Incubate the cells for the desired treatment period (typically 6-24 hours).[29]

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.[3]

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to account for differences in cell number and transfection efficiency. Calculate the fold change in reporter activity relative to the vehicle-treated control.[29]

Western Blotting for β-catenin Levels

Western blotting is used to directly measure the levels of total and active (non-phosphorylated) β-catenin in response to Wnt pathway modulation.

Detailed Methodology:

-

Cell Lysis: After treatment with small molecule modulators, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[31]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[31]

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[32]

-

SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.[32]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[32]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[32]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for β-catenin (or its non-phosphorylated form) overnight at 4°C.[33]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[33]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[33]

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Kinase and Enzymatic Assays

GSK3β Kinase Assay

These assays measure the ability of a compound to inhibit the kinase activity of GSK3β. A common method is the ADP-Glo™ Kinase Assay.

Detailed Methodology:

-

Reaction Setup: In a 384-well plate, add the test compound, a GSK3β substrate peptide, and ATP.[34]

-

Enzyme Addition: Initiate the reaction by adding purified recombinant GSK3β enzyme.[34]

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 45-60 minutes).[34][35]

-

ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[34]

-

ATP Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP.[34]

-

Luminescence Measurement: Measure the luminescence, which is proportional to the amount of ADP produced and thus the GSK3β activity.[34]

Tankyrase Activity Assay

These assays determine the inhibitory effect of compounds on the PARP activity of Tankyrase. A chemiluminescent assay is a common format.

Detailed Methodology:

-

Plate Coating: Coat a 96-well plate with histone proteins, which are substrates for Tankyrase.[36]

-

Reaction Mixture: Add the test compound, biotinylated NAD+, and purified Tankyrase 1 enzyme to the wells.[36]

-

Incubation: Incubate the plate to allow the PARsylation reaction to occur.[37]

-

Detection: Add streptavidin-HRP, which binds to the biotinylated PAR chains.[36]

-

Signal Generation: Add a chemiluminescent HRP substrate and measure the light output, which is proportional to Tankyrase activity.[36]

Conclusion

The Wnt signaling pathway presents a rich and complex landscape for therapeutic intervention. The small molecule modulators discussed herein represent key tools for both basic research and drug development. A thorough understanding of their mechanisms of action, coupled with robust and standardized experimental protocols, is essential for advancing our ability to therapeutically target this critical pathway. As research progresses, we can anticipate the discovery of new modulators with improved specificity and efficacy, offering novel treatment strategies for a wide range of diseases.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wnt Reporter Activity Assay [bio-protocol.org]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Niclosamide suppresses cancer cell growth by inducing Wnt co-receptor LRP6 degradation and inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ICG-001, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. axonmedchem.com [axonmedchem.com]

- 10. IWP-2 | Small Molecules | Effective component within differentiation protocols of pluripotent stem cells [captivatebio.com]

- 11. abmole.com [abmole.com]

- 12. XAV 939 | Tankyrase 1 (TNKS1) inhibitor | Hello Bio [hellobio.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. axonmedchem.com [axonmedchem.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. ICG001 | Wnt/beta-catenin | Epigenetic Reader Domain | TargetMol [targetmol.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Canonical Wnt Pathway Inhibitor ICG-001 Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Anti-Helminthic Niclosamide Inhibits Wnt/Frizzled1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]

- 21. scispace.com [scispace.com]

- 22. oncotarget.com [oncotarget.com]

- 23. Small-molecule inhibition of Wnt signaling through activation of casein kinase 1α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 25. Anthelmintic pyrvinium pamoate blocks Wnt/β-catenin and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Pyrvinium Pamoate Induces Death of Triple-Negative Breast Cancer Stem–Like Cells and Reduces Metastases through Effects on Lipid Anabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The Effect of Pyrvinium, a Potent Small Molecule Wnt Inhibitor, on MSC Biology | Young Scientist Journal | Vanderbilt University [wp0.vanderbilt.edu]

- 28. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

- 29. resources.amsbio.com [resources.amsbio.com]

- 30. jcancer.org [jcancer.org]

- 31. addgene.org [addgene.org]

- 32. Western Blot Protocol | Proteintech Group [ptglab.com]

- 33. pubcompare.ai [pubcompare.ai]

- 34. promega.com [promega.com]

- 35. bpsbioscience.com [bpsbioscience.com]

- 36. bpsbioscience.com [bpsbioscience.com]

- 37. Regulation of Tankyrase activity by a catalytic domain dimer interface - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction Between QS11 and ARF GTPase Activity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the molecular interactions between the small molecule QS11 and the ADP-ribosylation factor (ARF) family of GTPases. This compound is a known inhibitor of ARFGAP1, a GTPase-activating protein that accelerates the inactivation of ARF proteins. By inhibiting ARFGAP1, this compound effectively increases the population of active, GTP-bound ARF proteins, thereby modulating a variety of cellular processes. This guide details the mechanism of action, presents quantitative data on the effects of ARF modulation, provides detailed experimental protocols for studying these interactions, and includes visualizations of the key pathways and experimental workflows.

Introduction to ARF GTPases

The ADP-ribosylation factor (ARF) family of small GTPases are critical regulators of vesicular transport and membrane dynamics within eukaryotic cells.[1] These proteins function as molecular switches, cycling between an active, GTP-bound state and an inactive, GDP-bound state.[1] This cycle is tightly regulated by two main classes of proteins:

-

Guanine Nucleotide Exchange Factors (GEFs): These proteins promote the exchange of GDP for GTP, leading to the activation of ARF proteins.[1]

-

GTPase-Activating Proteins (GAPs): GAPs enhance the intrinsic GTP hydrolysis activity of ARF proteins, leading to their inactivation.[1]

The most extensively studied ARF protein, ARF1, is primarily localized to the Golgi apparatus, where its activation is essential for the recruitment of coat proteins, such as COPI, which are necessary for the formation of transport vesicles.[2][3] The spatial and temporal regulation of ARF1 activity is therefore crucial for maintaining the structure and function of the Golgi and for the proper sorting and transport of proteins and lipids through the secretory pathway.

This compound: A Modulator of ARF GTPase Activity

This compound is a small molecule that has been identified as an inhibitor of ARFGAP1.[4] ARFGAP1 is a key GAP for ARF1, responsible for stimulating the hydrolysis of ARF1-bound GTP.[4] By binding to and inhibiting ARFGAP1, this compound prevents the inactivation of ARF1, leading to an accumulation of the active, GTP-bound form of the protein. This sustained activation of ARF1 has significant consequences for cellular function, including the modulation of vesicle trafficking and the alteration of Golgi morphology.

Quantitative Data on ARF GTPase Modulation

| Compound | Target | Parameter | Value | Cell Line/System | Reference |

| This compound | ARFGAP1 | EC50 | 1.5 µM | In vitro | [4] |

| Brefeldin A | ARF GEFs | IC50 (Arf1 activity) | 3.6 µM | WT-MEFs | [5] |

| Golgicide A | GBF1 (an ARF GEF) | IC50 (Arf1 activity) | 0.5 µM | WT-MEFs | [5] |

| Effector Interaction | Parameter | Value | Conditions | Reference |

| Arf1-GTP - ASAP1 | Km | 2.2 ± 0.5 µM | Steady-state kinetics | [6] |

| Arf1-GTP - ASAP1 | kcat | 57 ± 5 s⁻¹ | Steady-state kinetics | [6] |

Signaling Pathways and Experimental Workflows

Visualizations of the ARF GTPase cycle and a key experimental workflow are provided below to facilitate a deeper understanding of the molecular mechanisms and methodologies.

Caption: The ARF GTPase cycle and the inhibitory action of this compound on ARFGAP1.

Caption: Experimental workflow for an Arf-GTP pull-down assay.

Experimental Protocols

In Vitro GTPase Activity Assay (Filter Binding)

This protocol is adapted from standard methods for measuring GTP hydrolysis by small GTPases.

Materials:

-

Purified recombinant myristoylated ARF1 protein

-

Purified recombinant ARFGAP1 protein

-

This compound (or other inhibitors)

-

[γ-³²P]GTP

-

GTPase reaction buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

-

Stop buffer (50 mM Tris-HCl pH 7.5, 100 mM EDTA)

-

Nitrocellulose filters (0.45 µm)

-

Scintillation fluid and counter

Procedure:

-

Loading of ARF1 with [γ-³²P]GTP:

-

In a microcentrifuge tube, mix purified myr-ARF1 with an equimolar amount of [γ-³²P]GTP in GTPase reaction buffer without MgCl₂ but with 5 mM EDTA.

-

Incubate at 30°C for 15 minutes to allow for nucleotide exchange.

-

Stop the exchange reaction by adding MgCl₂ to a final concentration of 10 mM. Place on ice.

-

-

GTPase Reaction:

-

Prepare reaction tubes containing GTPase reaction buffer and the desired concentration of this compound or vehicle control.

-

Initiate the reaction by adding the [γ-³²P]GTP-loaded ARF1 to the reaction tubes.

-

Immediately add purified ARFGAP1 to start the GAP-stimulated GTP hydrolysis.

-

Incubate at 30°C.

-

-

Time Points and Quenching:

-

At various time points (e.g., 0, 2, 5, 10, 20 minutes), remove an aliquot of the reaction and add it to a tube containing ice-cold stop buffer.

-

-

Filter Binding:

-

Quickly filter the quenched reaction mixture through a nitrocellulose filter pre-soaked in wash buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂).

-

Wash the filter rapidly three times with ice-cold wash buffer. The filter will bind the protein with the nucleotide still attached.

-

-

Quantification:

-

Place the filter in a scintillation vial with scintillation fluid.

-

Measure the remaining radioactivity using a scintillation counter.

-

The decrease in radioactivity over time corresponds to the hydrolysis of GTP to GDP and the release of ³²P-phosphate.

-

Arf-GTP Pull-Down Assay

This protocol is designed to specifically isolate and quantify the amount of active, GTP-bound ARF from cell lysates.[7][8]

Materials:

-

Cells cultured under desired experimental conditions (e.g., treated with this compound)

-

GST-GGA3-PBD fusion protein pre-bound to glutathione-agarose beads

-

Ice-cold PBS

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl₂, protease and phosphatase inhibitors)

-

Wash buffer (lysis buffer with 0.1% Triton X-100)

-

SDS-PAGE sample buffer

-

Anti-ARF1 antibody

-

Western blotting equipment and reagents

Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer and scraping.

-

Incubate on ice for 10-15 minutes.

-

-

Clarification of Lysate:

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant.

-

-

Affinity Pull-Down:

-

Incubate a portion of the clarified cell lysate with GST-GGA3-PBD beads for 1-2 hours at 4°C with gentle rotation. The GGA3-PBD domain specifically binds to the GTP-bound conformation of ARF proteins.[7]

-

-

Washing:

-

Pellet the beads by brief centrifugation.

-

Wash the beads three times with ice-cold wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

After the final wash, remove all supernatant.

-

Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific for ARF1, followed by a suitable HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

The intensity of the ARF1 band in the pull-down fraction is proportional to the amount of active ARF1 in the initial cell lysate.

-

Cellular Consequences of this compound Treatment

The inhibition of ARFGAP1 by this compound and the resulting increase in active ARF1-GTP can lead to several observable cellular phenotypes:

-

Disruption of Golgi Structure: Sustained activation of ARF1 can interfere with the normal dynamics of vesicle budding and fusion at the Golgi, leading to alterations in its morphology. This can range from swelling of the Golgi cisternae to a more dispersed or fragmented appearance.[9][10]

-

Inhibition of Vesicle Trafficking: While ARF1 activation is necessary for vesicle formation, its timely inactivation is required for vesicle uncoating and fusion with target membranes. Prolonged ARF1 activity due to this compound treatment can therefore lead to an inhibition of specific transport steps, such as retrograde transport from the Golgi to the endoplasmic reticulum.

-

Modulation of Signaling Pathways: ARF1 has been implicated in the regulation of various signaling pathways. For instance, the modulation of ARF activity by this compound has been shown to synergize with Wnt signaling.

Conclusion and Future Directions

This compound serves as a valuable chemical tool for probing the intricate roles of ARF GTPases in cellular physiology. Its specific inhibition of ARFGAP1 allows for the targeted manipulation of the ARF GTPase cycle, providing insights into the downstream consequences of sustained ARF activation. For drug development professionals, understanding the mechanism of compounds like this compound that target GTPase regulatory proteins opens up new avenues for therapeutic intervention in diseases where ARF-dependent pathways are dysregulated, such as in certain cancers and developmental disorders.

Future research should focus on obtaining high-resolution structural data of the this compound-ARFGAP1 complex to guide the design of even more potent and specific inhibitors. Furthermore, a detailed quantitative analysis of the dose-dependent effects of this compound on various ARF-mediated trafficking pathways will be crucial for a complete understanding of its cellular impact.

References

- 1. ARF GTPases and their GEFs and GAPs: concepts and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An activating mutation in ARF1 stabilizes coatomer binding to Golgi membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Active ADP-ribosylation Factor-1 (ARF1) Is Required for Mitotic Golgi Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ArfGAP1 acts as a GTPase-activating protein for human ADP-ribosylation factor-like 1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics of Arf1 inactivation regulates Golgi organisation and function in non-adherent fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic analysis of GTP hydrolysis catalysed by the Arf1-GTP–ASAP1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of Arf GTP-binding Protein Function in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Item - Changes in morphology of Golgi apparatus (GA) and distribution of ceramide (Cer) in A375 upon incubation with R-DIM-P-LF11-322 and DIM-LF11-318. - Public Library of Science - Figshare [plos.figshare.com]

- 10. Golgi Dynamics: The Morphology of the Mammalian Golgi Apparatus in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]